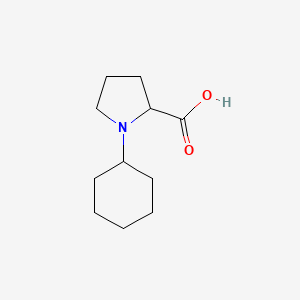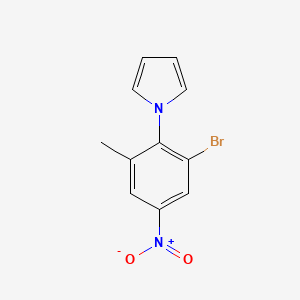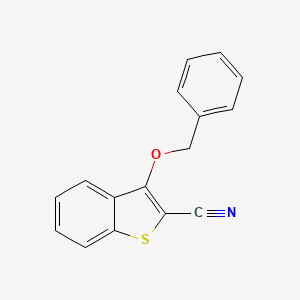
1-Cyclohexylpyrrolidine-2-carboxylic acid
Overview
Description
1-Cyclohexylpyrrolidine-2-carboxylic acid is a compound that can be inferred to have a cyclohexyl group attached to a pyrrolidine ring at one position and a carboxylic acid group at the adjacent position. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of both alicyclic and heterocyclic components.
Synthesis Analysis
The synthesis of cyclohexyl-containing compounds can be complex, involving multiple steps and chiral centers. For example, the synthesis of cyclopentanedicarboxylic amino acid, a related compound, was achieved in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . Similarly, the synthesis of a functionalized cyclohexene skeleton was achieved using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions . These methods highlight the intricate strategies required to synthesize cyclohexyl-related compounds, which may be applicable to the synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Cyclohexylpyrrolidine-2-carboxylic acid often includes several stereocenters, leading to the possibility of multiple stereoisomers. For instance, the synthesis of trans- and cis-1,2-diaminocyclohexanecarboxylic acids involved high enantiomeric excess and the use of chiral auxiliaries . The presence of a cyclohexyl group and a pyrrolidine ring in 1-Cyclohexylpyrrolidine-2-carboxylic acid would likely contribute to its three-dimensional conformation and potential for stereoisomerism.
Chemical Reactions Analysis
Compounds with cyclohexyl and pyrrolidine structures can participate in various chemical reactions. For example, cyclohexanecarboxylic acid was synthesized via hydrocarboxylation of cyclohexane in a copper(ii) metal-organic framework catalyzed reaction . Additionally, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst was shown to proceed smoothly . These reactions demonstrate the reactivity of cyclohexyl and pyrrolidine derivatives in the formation and transformation of carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclohexylpyrrolidine-2-carboxylic acid can be deduced from related compounds. For instance, the supramolecular structures formed by cyclohexane-1,3cis,5cis-tricarboxylic acid in acid-base complexes indicate strong hydrogen bonding interactions . The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids also suggests that cyclohexyl-containing compounds can form stable structures characterized by various spectroscopic techniques . These properties are crucial for understanding the behavior of 1-Cyclohexylpyrrolidine-2-carboxylic acid in different environments and its potential applications.
Scientific Research Applications
Catalytic Applications
- Decarboxylation Processes : 1-Cyclohexylpyrrolidine-2-carboxylic acid is involved in decarboxylation reactions. For instance, its decarboxylation, facilitated by 2-cyclohexen-1-one as a catalyst, produces corresponding amino compounds like 3-hydroxypyrrolidine (Hashimoto et al., 1986).
Inhibitory and Catalytic Properties in Biochemical Processes
- Inhibition of Enzymatic Synthesis : This compound acts as an inhibitor in the synthesis of S-adenosyl-L-methionine, a significant biochemical process, with its effectiveness influenced by the ring size and substitutions on the molecule (Coulter et al., 1974).
- Catalysis in Hydrocarboxylation : It's utilized in hydrocarboxylation processes, converting cyclohexane to cyclohexanecarboxylic acid in an ionic liquid and water medium. This demonstrates its potential in industrial catalysis (Paul et al., 2016).
Synthesis and Production of Derivatives
- Synthesis of Derivatives : The compound is integral in synthesizing various derivatives, such as 2-arylpyrrolidine-1-carboxamides, showcasing its versatility in chemical synthesis (Smolobochkin et al., 2017).
- Production of Asymmetric Compounds : It is used in the asymmetric synthesis of compounds like 4-nitro cycloadducts, illustrating its role in creating structurally complex and chirally pure molecules (Ruiz-Olalla et al., 2015).
Medicinal Chemistry and Biological Studies
- Role in Antibacterial Agents : This compound's derivatives, like 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, are explored for their antibacterial properties, contributing significantly to medicinal chemistry (Rosen et al., 1988).
- Antimicrobial Applications : Derivatives like 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have shown promising results in antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Miscellaneous Applications
- Synthetic and Analytical Chemistry : The compound and its derivatives are utilized in synthetic and analytical chemistry for creating new materials and methodologies, like in the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1-Cyclohexylpyrrolidine-2-carboxylic acid are not well-documented in the literature. This compound is a derivative of pyrrolidine carboxylic acid, which is a class of compounds known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
Carboxylic acids, in general, can react with bases to form salts and with alcohols to form esters . They can also undergo decarboxylation under certain conditions .
Biochemical Pathways
The biochemical pathways affected by 1-Cyclohexylpyrrolidine-2-carboxylic acid are currently unknown. It’s worth noting that all catabolic pathways for carbohydrates, proteins, and lipids eventually connect into glycolysis and the citric acid cycle pathways .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Cyclohexylpyrrolidine-2-carboxylic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
1-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWACWCKHYDLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3038354.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)
![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038361.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)
![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)


![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)